Methyl 5-fluoroindoline-6-carboxylate
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Overview
Description
Methyl 5-fluoroindoline-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Methyl 5-fluoroindoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Methyl 5-fluoroindoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Methyl 5-fluoroindoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-fluoroindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 5-fluoroindoline-6-carboxylate can be compared with other indole derivatives such as:
Methyl 5-fluoroindole-2-carboxylate: Similar in structure but with different substitution patterns, leading to distinct biological activities.
Methyl 6-fluoroindole-3-carboxylate: Another fluorinated indole derivative with unique properties and applications.
Methyl 5-chloroindoline-6-carboxylate: A chlorinated analogue that exhibits different reactivity and biological effects.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 5-fluoro-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 |
InChI Key |
YZYMGAGAUQYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CCNC2=C1)F |
Origin of Product |
United States |
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